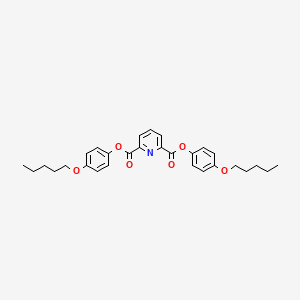

Bis(4-pentoxyphenyl) Pyridine-2,6-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, complexes of pyridine 2,6-dicarboxylate with metals such as Mg and Sr have been synthesized by the method of liquid phase reflux . Also, phenylpyridine diamide ligands were synthesized and explored for the solvent extraction of Pu(IV) in a HNO3 medium .Scientific Research Applications

High Transparent Polyimides with Pyridine and Biphenyl Units

Research highlights the synthesis of polyimides containing pyridine and biphenyl units, focusing on their thermal, mechanical, optical properties, and crystallinity. These materials exhibit promising applications in areas demanding high-performance polymers with specific optical clarity and thermal stability (Guan et al., 2015).

Soluble and Thermally Stable Polyimides

Another study emphasizes the development of soluble and thermally stable polyimides, incorporating phthalimide as a pendent group and pyridine moieties. These materials show excellent solubility in polar solvents and outstanding thermal stability, suggesting their utility in high-temperature applications and as materials for advanced composites (Zhuo et al., 2014).

Conducting Polymers from Pyrrole via Electropolymerization

Investigation into derivatized bis(pyrrol-2-yl) arylenes for electropolymerization to create conducting polymers presents another facet of research. These materials, due to their low oxidation potentials, could be stable in their conducting form, offering potential applications in electronic devices (Sotzing et al., 1996).

Electroluminescent Devices with Bipolar Emitting Material

The synthesis and use of a novel bipolar emitting boron-containing material in efficient single-layer electroluminescent devices highlight the application of such compounds in the development of advanced optoelectronic devices. This study demonstrates the integration of hole-transporting, electron-transporting, and emitting components into a single molecule (Zhang et al., 2006).

properties

IUPAC Name |

bis(4-pentoxyphenyl) pyridine-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-3-5-7-20-33-22-12-16-24(17-13-22)35-28(31)26-10-9-11-27(30-26)29(32)36-25-18-14-23(15-19-25)34-21-8-6-4-2/h9-19H,3-8,20-21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBFWYBUTPGSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2753510.png)

![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide](/img/structure/B2753519.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methoxybenzoic acid](/img/structure/B2753523.png)

![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)